molecular formula C18H17FN6O B12149598 [4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12149598
M. Wt: 352.4 g/mol
InChI Key: MOQBEFNNISVJRK-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetrazole ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an azide with a nitrile group under acidic conditions.

    Final Coupling: The final step involves coupling the fluorophenyl-piperazine intermediate with the tetrazole-phenyl intermediate using a suitable coupling agent like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes.

Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, it may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

  • [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone
  • [4-(4-methylphenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone
  • [4-(4-chlorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone

Uniqueness: The presence of the fluorophenyl group in [4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone imparts unique electronic properties that can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of targeted therapies.

Properties

Molecular Formula

C18H17FN6O

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H17FN6O/c19-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)16-3-1-2-4-17(16)25-13-20-21-22-25/h1-8,13H,9-12H2

InChI Key

MOQBEFNNISVJRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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